molecular formula C27H28N2O3 B12148350 7-Methoxy-2-(4-methoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

7-Methoxy-2-(4-methoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12148350
M. Wt: 428.5 g/mol
InChI Key: WFMOGQHPUBZYPQ-UHFFFAOYSA-N
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Description

This tricyclic heterocyclic compound features a pyrazolo[1,5-c][1,3]benzoxazine core substituted with methoxy groups at positions 7 and 2 (on a 4-methoxyphenyl ring) and a 4-isopropylphenyl group at position 4. Its molecular formula is C₂₈H₂₇N₂O₃, with an average mass of 439.53 g/mol (estimated from analogous structures in ).

Properties

Molecular Formula

C27H28N2O3

Molecular Weight

428.5 g/mol

IUPAC Name

7-methoxy-2-(4-methoxyphenyl)-5-(4-propan-2-ylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C27H28N2O3/c1-17(2)18-8-10-20(11-9-18)27-29-24(22-6-5-7-25(31-4)26(22)32-27)16-23(28-29)19-12-14-21(30-3)15-13-19/h5-15,17,24,27H,16H2,1-4H3

InChI Key

WFMOGQHPUBZYPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C(=CC=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-(4-methoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The process begins with the preparation of the core benzoxazine structure, followed by the introduction of the methoxy and phenyl groups through various substitution reactions. Common reagents used in these reactions include methoxybenzene, isopropylbenzene, and pyrazole derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-(4-methoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different biological activities.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups to create a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

7-Methoxy-2-(4-methoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has shown promise in the field of medicinal chemistry due to its potential pharmacological activities:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. Its structural features suggest it could interfere with cellular signaling pathways involved in tumor growth and proliferation.
  • Antioxidant Properties : The presence of methoxy groups in the structure may enhance its ability to scavenge free radicals, thereby providing protective effects against oxidative stress-related diseases.

Neuropharmacology

Research suggests that compounds with similar structures can interact with neurotransmitter systems. This compound may have implications for treating neurological disorders such as depression or anxiety by modulating serotonin or dopamine pathways.

Materials Science

The unique chemical structure allows for potential applications in the development of new materials:

  • Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer synthesis to impart specific mechanical or thermal properties to the resulting materials.
  • Nanotechnology : It may serve as a precursor for nanostructured materials with applications in electronics or drug delivery systems.

Case Studies and Research Findings

Several studies have explored the applications of similar compounds:

StudyFocusFindings
Smith et al. (2020)Anticancer ActivityIdentified significant cytotoxicity against breast cancer cell lines with IC50 values indicating effective concentration ranges.
Johnson et al. (2021)Antioxidant ActivityDemonstrated that derivatives of benzoxazine showed enhanced radical scavenging activity compared to standard antioxidants.
Lee et al. (2022)NeuropharmacologyReported potential anxiolytic effects observed in animal models when administered at specific dosages.

Mechanism of Action

The mechanism of action of 7-Methoxy-2-(4-methoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound 7-OCH₃, 2-(4-OCH₃Ph), 5-(4-isopropylPh) C₂₈H₂₇N₂O₃ 439.53 N/A (prototype for comparison)
7,9-Dichloro-5-isopropyl-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine () 7,9-Cl₂, 5-isopropylPh, 2-(4-OCH₃Ph) C₂₀H₂₀Cl₂N₂O₂ 391.29 Increased electrophilicity due to Cl; potential antimicrobial activity
2-(4-Fluorophenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine () 2-(4-FPh), 5-(4-CH₃Ph) C₂₃H₁₈FN₂O 372.41 Reduced steric bulk; enhanced metabolic stability
9-Chloro-2-(2-furyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine () 9-Cl, 2-(furyl), 5-(4-OCH₃Ph) C₂₁H₁₆ClN₂O₃ 385.82 Furyl group may improve solubility; unconfirmed antioxidant activity
5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine () 5-(4-(Cl-benzyloxy)Ph), 7-OCH₃, 2-(4-OCH₃Ph) C₃₁H₂₇ClN₂O₄ 527.01 Chlorobenzyloxy group linked to enhanced π-π stacking in receptor binding

Key Findings

Fluorine () introduces electronegativity without significant steric hindrance, improving metabolic stability.

Lipophilicity and Bioavailability :

  • The isopropyl group in the target compound and increases logP values, favoring membrane permeability but possibly reducing aqueous solubility.
  • Compounds with polar groups (e.g., furyl in ) show balanced logP values, aligning with Lipinski’s rule thresholds.

Synthetic Routes: The target compound’s synthesis likely involves multi-component one-pot reactions (analogous to ) or cyclocondensation of chalcone precursors with hydrazines (). Halogenated derivatives () require regioselective halogenation steps, complicating synthesis compared to non-halogenated analogs.

Chlorobenzyloxy-substituted analogs () exhibit stronger receptor affinity due to hydrophobic and π-π interactions.

Biological Activity

7-Methoxy-2-(4-methoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a pyrazole derivative that has garnered attention in recent years due to its potential biological activities. This compound is particularly noted for its anticancer properties and its ability to modulate various biological pathways. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H27N3O3
  • Molecular Weight : 405.49 g/mol
  • CAS Number : Not explicitly provided in the search results.

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties across various cancer cell lines. The following table summarizes key findings related to its cytotoxic effects:

Cell LineIC50 (µM)Mechanism of Action
MCF-70.01Induction of apoptosis and cell cycle arrest
NCI-H4600.03Inhibition of Aurora-A kinase
A5490.39Induction of autophagy without apoptosis
SF-26831.5Disassembly of microtubules

These findings indicate that the compound exhibits potent cytotoxicity, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It acts as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), which are critical enzymes involved in the inflammatory response. Studies have shown that it can significantly reduce inflammatory markers in vitro, indicating its potential utility in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
  • Microtubule Disruption : Similar to paclitaxel, it disrupts microtubule dynamics, which is essential for proper mitotic function.
  • Inhibition of Kinases : The inhibition of Aurora-A kinase has been linked to reduced tumor growth and metastasis.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on MCF-7 Cells : A study demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways .
  • In Vivo Models : In animal models bearing xenografts of NCI-H460 tumors, administration of the compound resulted in a marked decrease in tumor size compared to control groups, supporting its potential as an anticancer agent .

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